4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[2-(3-methylpyrazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H17N3O/c1-10-2-3-13(11-10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3 |
InChI Key |
DVDNWCLZUZLIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate morpholine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated morpholine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Reactions Involving the Morpholine Ring
The morpholine ring (a six-membered secondary amine) participates in nucleophilic reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., R-X), base | Formation of N-alkylated derivatives |
| Acylation | Acyl chlorides, e.g., Cl-CO-R | Amide formation via carbonyl substitution |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Formation of N-oxide or hydroxylamine |
The secondary amine in morpholine can also undergo quaternization with methylating agents (e.g., CH₃I), leading to water-soluble salts .
Reactions Involving the Pyrazole Ring
The pyrazole moiety enables electrophilic aromatic substitution and cyclization reactions:
The pyrazole ring’s reactivity is influenced by its aromaticity and nitrogen atoms, directing electrophiles to the 3- or 4-positions .
Intermolecular Reactions
The compound’s dual functionality allows for cross-reactivity:
-
Condensation : The morpholine amine can react with carbonyl compounds (e.g., aldehydes/ketones) to form imine or Mannich bases .
-
Transamination : Exchange of the morpholine group with other amines under acidic conditions (e.g., reflux with HCl) .
Biological and Analytical Implications
The compound’s reactivity informs its potential applications:
-
Pharmacological interactions : Morpholine’s solubility-enhancing properties and pyrazole’s bioactivity suggest utility in drug design (e.g., enzyme inhibitors).
-
Spectral analysis : Fragmentation patterns in mass spectrometry (e.g., m/z = 56 for morpholine side chains) aid structural confirmation .
Comparison with Structural Analogues
Distinctions in reactivity arise from substitution patterns:
| Compound | Key Difference |
|---|---|
| 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine | Pyrazole methyl at position 5 vs. 3 |
| [(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine | Amine linkage instead of ethyl bridge |
These variations alter regioselectivity in electrophilic substitution and nucleophilic reactions.
Scientific Research Applications
4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Properties of 4-[2-(3-Methyl-1H-Pyrazol-1-yl)ethyl]morpholine and Analogs
Key Differences and Implications
Heterocycle Substitution: Target Compound: The 3-methylpyrazole offers electron-rich aromaticity, favoring hydrogen bonding and moderate hydrophobicity. 4-Nitroimidazole Analog (CAS 6497-78-5): The nitro group (-NO₂) is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions and conferring antiparasitic activity . Imidazole Derivatives (e.g., Compound 10): Imidazole’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity compared to pyrazole’s separated nitrogens, influencing solubility and target binding .
Linker Modifications: Ethyl vs. Boronic Ester (): The boronate group enables cross-coupling reactions, making it valuable in medicinal chemistry for late-stage functionalization .
Aromatic Substituents :
Q & A
Q. What are the established synthetic routes for 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine?
The compound can be synthesized via condensation reactions between pyrazole derivatives and morpholine-containing intermediates. For example, refluxing ethanol with a pyrazole precursor (e.g., 3-methyl-1H-pyrazole) and a morpholine-ethylating agent under controlled pH conditions is a common method . Purification often involves crystallization from ethanol or aqueous mixtures, as described in analogous morpholine-pyrazole syntheses . Key parameters include reaction time (e.g., 10–12 hours), stoichiometric ratios (e.g., 1:1 molar ratio of pyrazole to morpholine derivative), and temperature (70–80°C) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- NMR : Use - and -NMR to confirm the ethyl-linked morpholine-pyrazole backbone and methyl group positioning .
- Mass spectrometry : High-resolution MS (HRMS) is critical for verifying the molecular ion peak (theoretical m/z: 243.30 for ) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as applied to related pyrazole-morpholine hybrids) resolves bond angles and spatial arrangements .
- HPLC : Utilize reverse-phase columns with polar stationary phases (PSA = 30.29 Ų suggests moderate polarity) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization hinges on:
- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance condensation efficiency .
- Solvent choice : Ethanol or THF improves solubility of intermediates, while DMF may accelerate reaction rates but complicate purification .
- Temperature control : Gradual heating (e.g., 70°C to reflux) minimizes side reactions like pyrazole ring decomposition .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values)?
- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out assay-specific artifacts.
- Control experiments : Test for off-target interactions using structurally related but pharmacologically inert analogs (e.g., 4-dodecylmorpholine derivatives) .
- Metabolic stability assays : Assess whether hepatic enzymes (e.g., CYP450) degrade the compound inconsistently across models .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Molecular docking : Use the InChIKey (UTDTZYLJJVHOAV-UHFFFAOYSA-N) to model interactions with target proteins (e.g., kinases or GPCRs) .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., the pyrazole N1 position) .
- QSAR models : Incorporate PSA (30.29 Ų) and logP (~1.8) to correlate physicochemical properties with bioactivity .
Q. What are the key challenges in purifying this compound, and how can they be mitigated?
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
Q. What stability issues arise under varying pH and temperature conditions?
Q. How do substituent modifications (e.g., methyl vs. phenyl groups) impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
